(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an indole moiety, and a trimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 4,6-dimethylpyrimidine and the 3,4,5-trimethoxyphenylprop-2-enamide. These intermediates are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H32N6O4 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(E)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C29H32N6O4/c1-18-14-19(2)33-29(32-18)35-28(30-13-12-21-17-31-23-9-7-6-8-22(21)23)34-26(36)11-10-20-15-24(37-3)27(39-5)25(16-20)38-4/h6-11,14-17,31H,12-13H2,1-5H3,(H2,30,32,33,34,35,36)/b11-10+ |
InChI Key |
UYHRWEQIGPIOJH-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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